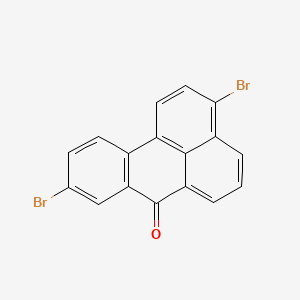

3,9-Dibromobenzanthrone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,9-dibromobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Br2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZKJGBIPSQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058861 | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-98-1 | |

| Record name | 3,9-Dibromo-7H-benz[de]anthracen-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benz(de)anthracen-7-one, 3,9-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dibromobenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3,9-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dibromo-7H-benz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Overview: The Value of 3,9-Dibromobenzanthrone

An In-Depth Technical Guide for the Synthesis of 3,9-Dibromobenzanthrone from Benzanthrone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive guide to the synthesis of this compound, a critical chemical intermediate. Our focus extends beyond a mere recitation of steps to provide a deep-seated understanding of the reaction's principles, the rationale behind procedural choices, and the practical considerations for successful execution in a laboratory setting.

Benzanthrone (7H-benzo[de]anthracen-7-one) is a polycyclic aromatic ketone that forms the structural backbone of numerous high-performance vat dyes. Its chemical stability and chromophoric properties are foundational, but its true versatility is unlocked through functionalization. The introduction of bromine atoms at the 3 and 9 positions of the benzanthrone nucleus is a pivotal transformation.

These bromine atoms are not merely passive substituents; they are reactive handles that enable subsequent nucleophilic substitution reactions. This allows for the construction of complex, larger dye molecules with tailored colors and exceptional fastness properties. Consequently, this compound is an indispensable precursor in the manufacturing of sophisticated colorants used in the textile industry.[1][]

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution

The conversion of benzanthrone to this compound is achieved through a direct electrophilic aromatic substitution. The core of this process involves attacking the electron-rich aromatic system of benzanthrone with a potent bromine electrophile.

Mechanistic Rationale

The benzanthrone molecule presents several positions for electrophilic attack. The preferential substitution at the 3- and subsequently the 9-positions is governed by the electronic landscape of the molecule. The carbonyl group at the 7-position is an electron-withdrawing group that deactivates certain positions, while the overall resonance stabilization of the intermediate carbocation (the sigma complex) favors attack at others.

The reaction proceeds in two main stages:

-

Monobromination: The first bromine atom is introduced, primarily at the 3-position, which is the most activated site for electrophilic attack.

-

Dibromination: The introduction of the first electron-withdrawing bromine atom deactivates the ring, making the second substitution more difficult. Therefore, more forcing conditions (e.g., higher temperature or catalysts) are required to introduce the second bromine atom at the next most favorable position, the 9-position.

A common and effective method involves using elemental bromine in a suitable solvent that can also act as a catalyst, such as chlorosulfonic acid.[3] Alternative methods employ inert organic solvents like nitrobenzene, often in the presence of a catalyst such as iodine and an oxidizing agent like sulfuryl chloride to regenerate the bromine electrophile.[4]

Validated Laboratory Protocol for Synthesis

The following protocol details a reliable method for the synthesis of this compound. It is designed to be a self-validating system, where careful adherence to the steps and conditions ensures a high-purity product.

Materials & Reagents

| Reagent | Grade | Rationale |

| Benzanthrone | >98% | High-purity starting material is crucial for a clean reaction. |

| Bromine (Br₂) | Reagent Grade | The primary brominating agent. |

| Chlorosulfonic Acid (ClSO₃H) | >99% | Serves as both the solvent and a catalyst, promoting the formation of the bromine electrophile. |

| Sodium Bisulfite (NaHSO₃) | ACS Grade | Used during workup to quench any excess bromine. |

| Deionized Water | High Purity | Used for quenching the reaction and washing the product. |

Step-by-Step Experimental Procedure

-

Safety First: This procedure involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Reaction Vessel Setup: Equip a three-necked, 500 mL round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize bromine and HBr vapors.

-

Dissolution of Benzanthrone: Charge the flask with 23.0 g (0.1 mol) of benzanthrone. Under vigorous stirring, carefully and slowly add 100 mL of chlorosulfonic acid. Stir until the benzanthrone is completely dissolved.

-

Controlled Bromine Addition: Cool the reaction mixture to 10-15°C using an ice-water bath. From the dropping funnel, add a solution of 35.2 g (0.22 mol) of bromine in 20 mL of chlorosulfonic acid dropwise over 1.5-2 hours. Crucial: Maintain the internal temperature below 20°C throughout the addition to control the exothermic reaction.

-

Reaction Maturation: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-85°C. Maintain this temperature with stirring for 5 hours to ensure the completion of the second bromination.

-

Reaction Quenching: Cool the mixture to ambient temperature. In a separate large beaker (2 L), prepare 1 kg of crushed ice and 500 mL of cold water. With very slow addition and vigorous stirring, carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate corrosive fumes.

-

Product Isolation: The crude this compound will precipitate as a solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper. To remove residual bromine, create a slurry of the cake in a 5% sodium bisulfite solution, stir for 20 minutes, and filter again. Wash the final cake with abundant hot water and dry it in a vacuum oven at 110°C to a constant weight. The product is typically a dark orange or brown-green powder.[1][5]

Synthetic Workflow Diagram

Caption: Key stages in the laboratory synthesis of this compound.

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

-

Melting Point: Pure this compound has a reported melting point of approximately 255-256°C.[5] A broad or depressed melting range indicates impurities.

-

Spectroscopy:

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and coupling patterns of the aromatic protons and carbons, confirming the 3,9-substitution pattern.

-

Mass Spectrometry (MS): Confirms the molecular weight (exact mass ~387.89 g/mol ) and shows the characteristic isotopic pattern for a molecule containing two bromine atoms.[5]

-

Infrared (IR) Spectroscopy: Shows the characteristic carbonyl (C=O) stretch of the ketone group.

-

-

Chromatography (TLC/HPLC): Used to assess purity by separating the final product from any unreacted benzanthrone or monobrominated intermediates.

References

-

LookChem. Cas 81-98-1, this compound. [Link]

-

LookChem. This compound. [Link]

- Perkins, M. A., & Deinet, J. (1939). U.S. Patent No. 2,180,835. Washington, DC: U.S.

-

PrepChem. Synthesis of 3-bromobenzanthrone. [Link]

-

MDPI. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. [Link]

- CIBA-GEIGY AG. (1979). U.S. Patent No. 4,146,547. Washington, DC: U.S.

- Sievenpiper, F. (1951). U.S. Patent No. 2,563,663. Washington, DC: U.S.

-

ResearchGate. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. [Link]

Sources

An In-depth Technical Guide to 3,9-Dibromobenzanthrone: Structure, Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 3,9-Dibromobenzanthrone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's core characteristics, synthesis protocols, and significant applications, grounding all information in authoritative scientific literature.

Introduction: The Significance of a Disubstituted Benzanthrone Core

Benzanthrone and its derivatives represent a critical class of polycyclic aromatic compounds, forming the backbone for numerous vat dyes and functional organic materials. Among these, this compound (CAS No. 81-98-1) emerges as a particularly valuable precursor. Its symmetrically disubstituted structure, featuring reactive bromine atoms, provides a versatile platform for synthesizing complex molecular architectures. The strategic placement of these bromine atoms allows for subsequent nucleophilic substitution reactions, enabling the development of advanced materials with tailored photophysical properties, including near-infrared fluorescent dyes and materials exhibiting thermally activated delayed fluorescence.[1][2] This guide synthesizes field-proven insights with established chemical principles to offer a comprehensive resource on this pivotal compound.

Part 1: Chemical Structure and Nomenclature

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This section details the structural and naming conventions for this compound.

Chemical Structure

This compound is a polycyclic aromatic ketone. Its structure consists of a benz[de]anthracen-7-one core, with two bromine atoms substituted at the 3rd and 9th positions.

Caption: Chemical structure of this compound.

Nomenclature and Identification

The compound is identified by several names and registry numbers across various chemical databases. This information is crucial for accurate literature searches and regulatory compliance.

-

Synonyms : 3,9-Dibrombenzanthrone, 2,7-Dibromomesobenzanthrone, 3,9-dibromo-7H-benz(de)anthracen-7-one.[3][4][5]

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its handling requirements.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 388.06 g/mol | [3][5] |

| Appearance | Brown to green or green-yellowish crystalline powder | [3][5] |

| Melting Point | 255 - 257 °C | [3][5] |

| Boiling Point | 535.5 °C at 760 mmHg | [3][5] |

| Density | 1.836 g/cm³ | [3][5] |

| LogP | 5.57 - 5.7 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Solubility and Spectroscopic Profile

This compound is insoluble in water but shows solubility in organic solvents such as nitrobenzene, benzyl chloride, and trichlorobenzene.[5] Its identity and purity are typically confirmed using standard analytical techniques. While specific spectral data is proprietary to individual analyses, the structural characterization of its derivatives is well-documented using methods such as FT-IR, NMR spectroscopy, and elemental analysis.[2][6]

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic bromination of a benzanthrone precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthetic Routes

The most common method involves the direct bromination of benzanthrone or, more selectively, the bromination of 3-bromobenzanthrone.[5] The reaction with 3-bromobenzanthrone is often preferred as it provides more controlled substitution at the 9-position. Solvents like chlorosulfonic acid or dichloromethane are frequently used.[3][7]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 3-Bromobenzanthrone

This protocol is a representative example based on established methodologies for electrophilic aromatic substitution.

Objective: To synthesize this compound via the bromination of 3-bromobenzanthrone.

Materials:

-

3-Bromobenzanthrone (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 3-bromobenzanthrone in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide portion-wise over 15-20 minutes. The addition of NBS is critical as it provides a controlled source of electrophilic bromine (Br+). The low temperature helps to manage the exothermicity of the reaction and improve selectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., chlorobenzene/methanol) to yield pure this compound.[8]

Causality: The benzanthrone core is an electron-rich aromatic system. The existing bromo-substituent at the 3-position is deactivating but directs the next electrophilic substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where Br+ attacks the aromatic ring to form a sigma complex, followed by deprotonation to restore aromaticity.

Part 4: Applications in Dye and Materials Chemistry

The true value of this compound lies in its role as a versatile building block. The two bromine atoms serve as reactive handles for constructing more complex and functional molecules.

Intermediate for Vat Dyes

Historically, this compound is a crucial intermediate in the production of high-performance vat dyes. These dyes are prized in the textile industry for their exceptional fastness to light, washing, and chemical agents. For example, it is a precursor to Vat Green 3.

Precursor for Functional Materials

In modern materials science, research has focused on using this compound to create novel organic functional materials. The bromine atoms can be replaced by various nucleophiles (e.g., amines, thiols) in reactions like the Buchwald-Hartwig or Ullmann couplings. This strategy has been successfully employed to synthesize:

-

Fluorescent Probes: Derivatives of 3,9-disubstituted benzanthrones have been developed as fluorescent probes for studying biological systems due to their high photostability.[2]

-

Optoelectronic Materials: Heterocyclic derivatives synthesized from this compound have shown properties like thermally activated delayed deep-red fluorescence, making them candidates for use in Organic Light-Emitting Diodes (OLEDs).[2] The presence of a nitro group in conjunction with a substituted amino group at the 3 and 9 positions can enhance charge transfer properties, which is beneficial for non-linear optical applications.[9]

Caption: Logical pathways from this compound to key applications.

Part 5: Safety, Handling, and Environmental Profile

Proper handling and awareness of the toxicological profile are paramount when working with this compound.

-

Hazard Identification : The compound is classified as a hazardous substance. It is harmful if ingested, inhaled, or comes into contact with the skin.[5] Safety data sheets for the related compound 3-bromobenzanthrone indicate it may cause allergic skin reactions and is toxic if inhaled.[10]

-

Handling : Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid creating dust.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[11]

-

Environmental Note : this compound is recognized as a persistent organic pollutant (POP).[5] This classification necessitates careful handling and disposal according to local, state, and federal regulations to prevent environmental contamination.[5][10]

Conclusion

This compound is more than a simple dye intermediate; it is a foundational platform for chemical innovation. Its robust aromatic core and strategically positioned reactive sites have cemented its role in the legacy of high-performance colorants and are now paving the way for the next generation of advanced functional materials. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any scientist looking to harness its considerable potential in research and development.

References

-

This compound - LookChem . LookChem. [Link]

-

Cas 81-98-1,this compound - LookChem . LookChem. [Link]

-

CAS 81-98-1; 3,9-二溴苯绕蒽酮 . ChemYQ. [Link]

-

N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. [Link]

-

7H-Benz(de)anthracen-7-one, 3,9-dibromo- | C17H8Br2O - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of 3-bromobenzanthrone - PrepChem.com . PrepChem. [Link]

-

(PDF) N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . MDPI. [Link]

-

3-Bromobenzanthrone | C17H9BrO | CID 6696 - PubChem . National Center for Biotechnology Information. [Link]

-

3-Bromobenzanthrone - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC . National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Bromobenzanthrone CAS#: 81-96-9 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 7H-Benz(de)anthracen-7-one, 3,9-dibromo- | C17H8Br2O | CID 66498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 81-98-1 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to 3,9-Dibromobenzanthrone: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,9-Dibromobenzanthrone (CAS No. 81-98-1), a key intermediate in the synthesis of functional dyes and pigments. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, providing a foundational understanding of its molecular structure and electronic properties.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₇H₈Br₂O, is a polycyclic aromatic hydrocarbon belonging to the benzanthrone family. Its structure, characterized by a complex aromatic system and two bromine substituents, makes it a valuable precursor for a variety of derivatives with applications in advanced materials and biological imaging.[1] A thorough characterization of this foundational molecule is paramount for the rational design and synthesis of novel compounds with tailored photophysical and electronic properties. Spectroscopic analysis provides the essential tools for this characterization, offering a detailed window into the molecule's structural and electronic landscape.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound, explaining the theoretical underpinnings of each technique and the practical aspects of data acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of aromatic rings and the presence of two electron-withdrawing bromine atoms in this compound give rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is key to its unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom in its aromatic system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of the eight aromatic protons are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and carbonyl groups. Protons in closer proximity to these electron-withdrawing groups will experience greater deshielding and thus resonate at a lower field.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1, H-2, H-4, H-5, H-6, H-8, H-10, H-11 | 7.5 - 8.8 | m | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all 17 carbon atoms in the this compound molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around δ 180-190 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm. The carbons directly bonded to the bromine atoms (C-3 and C-9) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~183 |

| Quaternary Carbons | 130 - 145 |

| CH Carbons | 120 - 135 |

| C-Br Carbons | 120 - 130 |

Note: While a ¹³C NMR spectrum is noted to exist in the SpectraBase database, the specific chemical shift values are not provided in the available search results.[3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by vibrations associated with its aromatic framework and the prominent carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1650 | Strong | C=O stretch (aromatic ketone) |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretches |

| 1300-1000 | Medium | C-H in-plane bending |

| 900-675 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Br stretch |

Data obtained from the FTIR spectrum available on SpectraBase.[4]

Interpretation of the IR Spectrum

The most characteristic peak in the IR spectrum of this compound is the strong absorption around 1650 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the aromatic ketone. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the presence of the extensive aromatic system. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings, and the band around 750 cm⁻¹ can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of benzanthrone derivatives typically shows multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic core. The presence of bromine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzanthrone molecule, depending on the interplay of their inductive and resonance effects. For derivatives of 3,9-disubstituted benzanthrones, absorption maxima are observed in the range of 430 nm to 490 nm.[1]

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Non-polar (e.g., Hexane) | 400 - 450 | - |

| Polar (e.g., Ethanol) | 420 - 470 | - |

Note: Specific experimental UV-Vis data for this compound is not available in the searched literature. The predicted values are based on the general behavior of benzanthrone derivatives.

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion

The spectroscopic characterization of this compound provides a detailed molecular portrait that is indispensable for its application in synthetic chemistry and materials science. While a complete, published dataset remains elusive, the available information and analysis of related compounds offer a robust framework for understanding its key spectral features. The characteristic carbonyl stretch in the IR, the complex aromatic signals in the NMR, and the strong π → π* transitions in the UV-Vis spectrum collectively serve as a unique identifier for this important molecule. Further research dedicated to the full spectroscopic elucidation of this compound would be a valuable contribution to the field.

References

Sources

A Technical Guide to 3,9-Dibromobenzanthrone: Synthesis, Properties, and its Pivotal Role as a Vat Dye Intermediate

Abstract: 3,9-Dibromobenzanthrone (CAS No. 81-98-1) is a critical chemical intermediate derived from the polycyclic aromatic hydrocarbon benzanthrone. Its strategic di-bromination pattern makes it an essential building block for a range of complex and high-performance vat dyes, most notably Vat Black 25. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, and its subsequent conversion into stable, high-fastness colorants. The narrative emphasizes the causal relationships behind process choices, offering field-proven insights for researchers and chemical development professionals.

Introduction: The Benzanthrone Chromophore in High-Performance Dyes

Vat dyes represent a class of water-insoluble colorants prized for their exceptional fastness properties, particularly light and wash fastness, on cellulosic fibers like cotton.[1] Their synthesis is a multi-step process often beginning with foundational structures like anthraquinone or, for more complex hues, benzanthrone (7H-benzo[de]anthracen-7-one). The large, planar aromatic system of benzanthrone serves as a robust scaffold that can be chemically modified to create elaborate chromophores.

Halogenation, specifically bromination, is a key strategic step in the synthesis of vat dye intermediates. The introduction of bromine atoms at specific positions on the benzanthrone core serves two primary functions:

-

Activation for Nucleophilic Substitution: The bromine atoms are excellent leaving groups, facilitating subsequent carbon-nitrogen or carbon-oxygen bond-forming reactions, such as the Ullmann condensation.[2]

-

Influence on Molecular Properties: The position and number of bromine atoms can influence the final color, solubility, and application properties of the dye.

This compound is a paramount example of such an intermediate, providing two reactive sites for the construction of complex, dimeric structures that form the basis of dyes like C.I. Vat Black 25.[3][4]

Physicochemical Properties of this compound

Accurate characterization of the intermediate is fundamental to its successful application in subsequent reactions. This compound is typically a brown to green crystalline powder.[5] Its insolubility in water is a defining characteristic, necessitating the use of high-boiling organic or strong acid solvents in its reactions.[3]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81-98-1 | [5] |

| Molecular Formula | C₁₇H₈Br₂O | [5] |

| Molecular Weight | 388.06 g/mol | [5] |

| Appearance | Brown to green powder | [5] |

| Melting Point | 255-256 °C | [5] |

| Boiling Point | 535.5 °C at 760 mmHg | [5] |

| Density | ~1.836 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in select organic solvents. | [3] |

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is achieved via the direct electrophilic bromination of benzanthrone. The choice of solvent and reaction conditions is critical to favor the desired 3,9-disubstituted product over other isomers or degrees of bromination. Chlorosulfonic acid is an effective, albeit aggressive, medium for this reaction.[4]

Causality Behind Experimental Choices:

-

Solvent: Chlorosulfonic acid (ClSO₃H) serves as both a solvent and a reaction promoter. It readily dissolves benzanthrone and polarizes the bromine molecule, increasing its electrophilicity for the aromatic substitution reaction.

-

Stoichiometry: A molar ratio of slightly more than 2:1 of bromine to benzanthrone is required to drive the reaction toward di-substitution. Precise control is necessary to minimize the formation of mono-bromo and tri-bromo byproducts.

-

Temperature Control: Electrophilic aromatic substitution is an exothermic process. Gradual addition of bromine and careful temperature management are essential to prevent runaway reactions and the formation of undesired side products.

Experimental Protocol: Bromination of Benzanthrone

Objective: To synthesize this compound from Benzanthrone.

Materials:

-

Benzanthrone (1.0 mol)

-

Chlorosulfonic acid

-

Liquid Bromine (2.1 mol)

-

Water

-

Sodium bisulfite solution (for quenching excess bromine)

Procedure:

-

In a reaction vessel equipped for aggressive acid service with mechanical stirring and gas scrubbing, charge chlorosulfonic acid.

-

Cool the acid to 0-5 °C and slowly add benzanthrone powder, ensuring it dissolves completely while maintaining the temperature.

-

Over a period of 2-3 hours, carefully add liquid bromine dropwise to the stirred solution. The temperature must be maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 10-12 hours to ensure the reaction goes to completion.

-

The reaction is quenched by carefully and slowly pouring the acidic mixture over a large volume of crushed ice and water. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

The precipitated solid is collected by filtration.

-

The filter cake is washed thoroughly with water until the filtrate is neutral. A final wash with a dilute sodium bisulfite solution can be used to remove any residual bromine.

-

The product is dried under vacuum at 80-100 °C. The resulting crude this compound can be used directly for many dye syntheses or further purified by recrystallization from a high-boiling solvent like nitrobenzene.

Caption: Workflow for the synthesis of this compound.

Role as a Dye Intermediate: The Synthesis of C.I. Vat Black 25

The true value of this compound is realized in its conversion to complex vat dyes. The synthesis of C.I. Vat Black 25 (also known as Vat Olive T, C.I. 69525) is a classic example, involving a two-stage process: a copper-catalyzed Ullmann condensation followed by an alkaline cyclization.[3]

Stage 1: Ullmann Condensation

This reaction forms two C-N bonds, linking two molecules of 1-aminoanthraquinone to the 3 and 9 positions of the benzanthrone core.[3]

Causality Behind Experimental Choices:

-

Catalyst: A copper catalyst, typically copper(I) oxide or copper powder, is essential for the Ullmann reaction. The catalyst facilitates the oxidative addition/reductive elimination cycle required for C-N bond formation.[6][7]

-

Acid Acceptor: Sodium carbonate (soda ash) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the condensation.[3] This prevents protonation of the 1-aminoanthraquinone, maintaining its nucleophilicity, and drives the reaction to completion.

-

Solvent & Temperature: A high-boiling, inert solvent like naphthalene or triethylene glycol is required to achieve the high temperatures (often >200 °C) needed to overcome the activation energy of the reaction.[3][8] Some modern protocols utilize a solid-phase reaction at high temperatures, eliminating the need for a solvent.[8]

Stage 2: Alkaline Cyclization

The intermediate product from the Ullmann condensation is then subjected to a harsh alkaline treatment at high temperatures. This step induces an intramolecular condensation, forming a carbazole ring system which extends the chromophore and locks the molecule into its final, stable, planar structure.[3]

Causality Behind Experimental Choices:

-

Reagent: A strong base like potassium hydroxide (KOH) is used to facilitate the intramolecular cyclization. It likely acts by creating anionic sites on the molecule that can then perform the nucleophilic attack to close the rings.[3]

-

Solvent: A high-boiling alcohol, such as isobutanol, provides the necessary temperature and medium for the cyclization to occur.[3]

Experimental Protocol: Synthesis of C.I. Vat Black 25

Objective: To synthesize C.I. Vat Black 25 from this compound and 1-aminoanthraquinone.

Materials:

-

This compound (1.0 mol)

-

1-aminoanthraquinone (2.05 mol)

-

Anhydrous Sodium Carbonate (soda ash)

-

Copper(I) Oxide (catalytic amount)

-

Naphthalene (solvent)

-

Potassium Hydroxide

-

Isobutanol

Procedure: Part A: Ullmann Condensation

-

In a high-temperature reactor, charge naphthalene, this compound, 1-aminoanthraquinone, sodium carbonate, and a catalytic amount of copper(I) oxide.[3]

-

Heat the mixture under an inert atmosphere to the boiling point of naphthalene (~218 °C) and maintain reflux with vigorous stirring.

-

The reaction progress can be monitored by thin-layer chromatography. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, the solvent (naphthalene) can be removed by steam distillation.

-

The solid intermediate is filtered, washed with hot water to remove inorganic salts, and dried.

Part B: Alkaline Cyclization

-

The dried intermediate from Part A is suspended in isobutanol.

-

Potassium hydroxide is added, and the mixture is heated to reflux (~108 °C).

-

The reaction is held at reflux for several hours until the cyclization is complete. The color of the reaction mixture will change significantly as the final chromophore is formed.

-

After cooling, the reaction mixture is poured into water. The product is often re-oxidized at this stage by bubbling air through the suspension to ensure all of the dye is in its final insoluble pigment form.

-

The solid product, C.I. Vat Black 25, is collected by filtration, washed extensively with hot water until neutral, and dried.

Caption: Two-stage synthesis of C.I. Vat Black 25 from its intermediates.

Safety and Environmental Considerations

As a polycyclic aromatic compound and a persistent organic pollutant, this compound must be handled with appropriate care.[3] It is harmful if ingested, inhaled, or in contact with skin. Engineering controls, such as fume hoods, and personal protective equipment (gloves, safety glasses, lab coats) are mandatory. The synthesis procedures involve corrosive acids (chlorosulfonic acid), high temperatures, and flammable solvents, requiring strict adherence to safety protocols. Waste streams, particularly those containing high-boiling solvents and copper catalyst residues, must be managed and disposed of according to environmental regulations.

Conclusion

This compound is more than a simple halogenated aromatic; it is a specifically engineered molecule designed for the construction of complex, high-performance materials. Its synthesis via controlled bromination of benzanthrone and its subsequent elaboration through Ullmann condensation and alkaline cyclization demonstrate classic, robust organic chemistry principles applied on an industrial scale. For researchers in dye chemistry and materials science, a thorough understanding of the synthesis and reactivity of this pivotal intermediate is essential for the development of new colorants with tailored properties for advanced applications.

References

- CN104448889A - Preparation method of vat brown R - Google P

- CN103897423A - Black vat dye and preparation method thereof - Google P

-

Vat Black 25 - World dye variety. (2012-08-23). (URL: [Link])

- US4547575A - Vat dyes obtainable by bromination of dibenzanthrone and reaction with 1-aminoanthraquinone - Google P

- CN100540611C - Reduced olive T (C.I.Vat Black 25)

- CN104371345A - Preparation method of vat black BBN crude dye - Google P

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953. (URL: [Link])

-

The Chemistry and Manufacturing of Vat Dyes - Fibre2Fashion. (2009-03-15). (URL: [Link])

-

Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives - PMC - NIH. (2023-07-02). (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide - MDPI. (2022-01-25). (URL: [Link])

-

This compound - LookChem. (URL: [Link])

- Alkali fusion - US1667480A - Google P

-

Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

The mechanism of alkali promoting water splitting on g-C3N4 - RSC Publishing. (URL: [Link])

-

(12) Patent Application Publication (10) Pub. No.: US 2009/0255440 A1 - Googleapis.com. (2009-01-23). (URL: [Link])

- US4851157A - Process for the preparation of vat dyes from brominated dibenzanthrone and 1-aminoanthraquinone - Google P

-

Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes - ResearchGate. (2025-08-07). (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine - Chemical Communications (RSC Publishing). (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. (URL: [Link])

Sources

- 1. static.fibre2fashion.com [static.fibre2fashion.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | 81-98-1 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CN100540611C - Reduced olive T (C.I.Vat Black 25) preparation method - Google Patents [patents.google.com]

The Environmental Dossier on 3,9-Dibromobenzanthrone: A Persistent Organic Pollutant of Emerging Concern

An In-depth Technical Guide for Researchers and Environmental Scientists

Executive Summary

3,9-Dibromobenzanthrone (CAS No. 81-98-1) is a halogenated polycyclic aromatic hydrocarbon primarily utilized as a chemical intermediate in the synthesis of high-performance dyes and pigments.[1] While its use is specific to industrial processes, its chemical structure and properties align it with Persistent Organic Pollutants (POPs), a class of compounds notorious for their longevity in the environment, potential for bioaccumulation, and adverse effects on ecosystems and human health. This technical guide provides a comprehensive analysis of the environmental impact of this compound, synthesizing available data on its physicochemical properties, expected environmental fate, toxicological profile, and the analytical methodologies required for its monitoring. Due to a significant lack of direct environmental studies on this specific compound, this guide employs a precautionary approach, drawing causal links from its known properties and the extensive body of research on analogous brominated aromatic compounds.

Introduction: An Unseen Contaminant

Benzanthrone derivatives are valued for their high photostability and are integral to various applications, including fluorescent probes and dyes.[2] this compound serves as a foundational building block in this chemical family.[1] However, its identity as a polycyclic aromatic hydrocarbon (PAH) substituted with two bromine atoms raises significant environmental red flags. The carbon-bromine bond is highly stable, and the large, multi-ring structure is inherently resistant to degradation. These features are hallmarks of POPs, leading to its classification as such in chemical safety literature and warranting a thorough assessment of its environmental risk profile.[1] This guide addresses the critical knowledge gaps surrounding this compound, providing a framework for future research and risk management.

Physicochemical Profile and Environmental Mobility

The environmental behavior of a chemical is dictated by its physical and chemical properties. The properties of this compound strongly suggest it will partition out of water and adsorb to organic matter in soil and sediments, with a high propensity for accumulating in the fatty tissues of living organisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Environmental Fate | Source |

| CAS Number | 81-98-1 | Unique Identifier | [3] |

| Molecular Formula | C₁₇H₈Br₂O | High molecular weight, halogenated | [1] |

| Molecular Weight | 388.06 g/mol | Low volatility, contributes to persistence | [1] |

| Appearance | Brown to green powder | Solid at room temperature | [3] |

| Melting Point | 255 - 256 °C | Thermally stable | [3] |

| Boiling Point | 535.5 °C at 760 mmHg | Very low volatility | [1] |

| Water Solubility | Insoluble (not specified) | Low mobility in water; strong tendency to adsorb to solids | [1] |

| Vapor Pressure | 1.52 x 10⁻¹¹ mmHg at 25°C | Essentially non-volatile; unlikely to be transported significantly in the atmosphere as a gas | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.7 (XLogP3) | High potential for bioaccumulation and biomagnification. Strongly lipophilic. | [3] |

The most critical parameter here is the LogP of 5.7 . A LogP value greater than 5 is a strong indicator that a substance will bioaccumulate. This means that this compound is far more likely to be found in the lipids of an organism than in the surrounding water, setting the stage for its entry and concentration up the food chain. Its insolubility in water and extremely low vapor pressure mean that once released, it will predominantly reside in soil and sediment, becoming a long-term source of contamination for benthic (sediment-dwelling) and soil-based ecosystems.

Sources and Environmental Release Pathways

The primary source of this compound is its use as a synthetic intermediate in the dye and pigment industry.[1] Environmental release can occur through several pathways:

-

Industrial Effluents: Incomplete removal from wastewater streams at manufacturing facilities can lead to direct discharge into aquatic environments.

-

Sludge Disposal: Due to its hydrophobicity, the compound will strongly partition to the solid phase during wastewater treatment. Subsequent disposal of contaminated sludge via landfilling or agricultural application can introduce it into terrestrial ecosystems.

-

Improper Waste Disposal: Disposal of residual product or waste from synthesis processes without adequate containment or destruction.

Environmental Fate: A Legacy of Persistence

The term "persistent" aptly describes the expected environmental behavior of this compound. Its molecular structure is inherently resistant to the primary degradation mechanisms found in nature.

Persistence and Degradation

-

Photodegradation: Direct photolysis (degradation by sunlight) is a plausible abiotic degradation pathway for aromatic compounds. For many novel BFRs, this process occurs via sequential debromination, where bromine atoms are cleaved from the aromatic rings by UV radiation.[7] While this can lead to the breakdown of the parent compound, the resulting lesser-brominated benzanthrones may still be persistent and toxic.

Environmental Distribution and Bioaccumulation

Once released, this compound will rapidly associate with particulate matter. Its journey through the environment is characterized by sorption and accumulation rather than dispersion and dilution.

Caption: Conceptual model of the environmental fate and transport of this compound.

The high LogP value indicates that bioaccumulation in aquatic organisms is a near certainty.[3] Organisms will absorb the compound from the water column and, more significantly, from contaminated sediments and food sources. This leads to biomagnification , where the concentration of this compound increases at successively higher levels in the food chain, posing the greatest risk to apex predators.

Ecotoxicological Profile: An Unknown Threat

A critical knowledge gap exists regarding the specific ecotoxicity of this compound, as no public data from standard aquatic or terrestrial toxicity tests are available. However, an assessment of risk can be inferred from its chemical class and data on related compounds.

-

General Toxicity of Brominated Aromatics: Many brominated flame retardants are recognized as toxic, with some demonstrating effects such as endocrine disruption, neurotoxicity, and immunotoxicity.[6]

-

Hazards of 3-Bromobenzanthrone: The closely related precursor, 3-Bromobenzanthrone, is classified as harmful if swallowed, toxic if inhaled, and a potential skin and respiratory sensitizer.[8] This suggests that this compound likely carries a similar hazard profile for direct exposure.

Given its persistence and high bioaccumulation potential, chronic exposure is the primary concern. Even at low environmental concentrations, continuous uptake can lead to toxicologically significant levels in organisms over time, potentially causing reproductive, developmental, or other long-term health effects.

Analytical Methodologies for Environmental Monitoring

The reliable detection and quantification of this compound in complex environmental matrices like sediment and biota are crucial for assessing its prevalence and risk. This requires a multi-step analytical approach designed to isolate and measure the compound at trace levels.

Experimental Protocol: Quantification of this compound in Sediment

This protocol describes a self-validating system for the analysis of this compound, incorporating quality control steps to ensure data integrity.

1. Sample Preparation and Quality Control:

- Homogenize a freeze-dried sediment sample to ensure uniformity.

- Weigh approximately 10 grams of the homogenized sample into a pre-cleaned extraction thimble.

- Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled analog of this compound, if available, or another brominated PAH not expected in the sample). The recovery of this surrogate will validate the efficiency of the extraction and cleanup process for each sample.

2. Extraction (Soxhlet Extraction):

- Place the thimble in a Soxhlet extractor.

- Add 250 mL of a 1:1 mixture of hexane and dichloromethane to the boiling flask.

- Extract the sample for 18-24 hours, cycling the solvent continuously. This exhaustive extraction is necessary for tightly bound analytes in a complex matrix.

- Causality: The dual-solvent system effectively extracts both non-polar and semi-polar compounds. The prolonged, heated extraction ensures high recovery of the analyte from the sediment matrix.

3. Extract Concentration and Cleanup:

- Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator.

- Prepare a multi-layer silica gel chromatography column. The layers should consist of (from bottom to top): glass wool, activated silica gel, alumina, and anhydrous sodium sulfate.

- Apply the concentrated extract to the top of the column.

- Elute the column with a non-polar solvent (e.g., hexane) to remove aliphatic interferences, followed by a more polar solvent mixture (e.g., hexane:dichloromethane) to elute the target analyte, this compound.

- Causality: This cleanup step is critical to remove co-extracted matrix components (lipids, sulfur compounds) that would otherwise interfere with instrumental analysis.

4. Instrumental Analysis (GC-MS):

Concentrate the cleaned extract to a final volume of 1 mL.

Add a known amount of an internal standard (e.g., a deuterated PAH like chrysene-d12) just prior to injection. This standard corrects for variations in instrument response.

Inject 1 µL of the final extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions: Use a capillary column suitable for PAHs (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to separate the analytes.

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic molecular ions of this compound (m/z 386, 388, 390, corresponding to the bromine isotope pattern) and the standards.

Self-Validation: The presence of the correct ion ratios and co-elution with an authentic standard confirms the identity of the compound. Quantification is based on the response factor relative to the internal standard.

Caption: General analytical workflow for quantifying this compound in sediment.

Risk Management and Future Outlook

The profile of this compound—a halogenated PAH with high persistence and bioaccumulation potential—is cause for significant concern. Although it is an industrial intermediate and not a dispersive-use product, its potential for release from manufacturing sites necessitates a proactive risk management approach.

Key Challenges and Research Needs:

-

Environmental Monitoring: There is an urgent need for monitoring studies to determine if this compound is present in environmental compartments, particularly in sediments and biota near dye manufacturing facilities.

-

Toxicity Testing: Standard ecotoxicity tests (e.g., on algae, daphnia, and fish) are required to quantify its acute and chronic toxicity and establish safe environmental concentration limits.

-

Degradation Studies: Research into its biodegradation and photodegradation rates and pathways is essential to accurately model its environmental persistence.

-

Regulatory Scrutiny: Given its POP-like characteristics, this compound should be considered for inclusion in national and international pollutant inventories and risk reduction programs.

For professionals in drug development and other fields utilizing advanced chemical synthesis, this case underscores the importance of a "cradle-to-grave" assessment of all chemical intermediates. Even non-commercialized compounds can pose a significant environmental liability if they possess POP characteristics.

References

-

LookChem. (n.d.). Cas 81-98-1, this compound. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Biodegradation kinetics of selected brominated flame retardants in aerobic and anaerobic soil. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved January 17, 2026, from [Link]

-

PMC. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Retrieved January 17, 2026, from [Link]

-

PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved January 17, 2026, from [Link]

-

PubMed. (2014). Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. Retrieved January 17, 2026, from [Link]

-

PubMed. (2016). Biodegradation of brominated and organophosphorus flame retardants. Retrieved January 17, 2026, from [Link]

Sources

- 1. Cas 81-98-1,this compound | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biodegradation of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Bromobenzanthrone | 81-96-9 [amp.chemicalbook.com]

Introduction: The Significance of 3,9-Dibromobenzanthrone in Dye Chemistry

An In-Depth Technical Guide to the Historical Synthesis of 3,9-Dibromobenzanthrone

This compound (C₁₇H₈Br₂O, CAS No: 81-98-1) is a polycyclic aromatic hydrocarbon belonging to the benzanthrone family.[1] Characterized as a brown to green powder, it is a pivotal intermediate in the synthesis of a wide array of high-performance vat dyes and pigments.[1][2] Its molecular structure, featuring two reactive bromine atoms on a stable aromatic core, makes it an exceptionally valuable building block for creating complex, colored compounds with high stability and color intensity.[1] The historical development of its synthesis is a story of evolving chemical strategies, driven by the need for higher purity, better yields, and more economical and environmentally sound production methods. This guide provides a technical overview of the core historical methods for its preparation, offering insights for researchers and professionals in organic synthesis and drug development.

Core Synthetic Principle: Electrophilic Aromatic Bromination

The foundational and most direct route to this compound is the electrophilic aromatic substitution of the parent molecule, benzanthrone (7H-benzo[de]anthracen-7-one). The benzanthrone skeleton is an electron-rich aromatic system, susceptible to attack by electrophiles like the bromonium ion (Br⁺). The substitution pattern is dictated by the electronic properties of the polycyclic system, with the 3 and 9 positions being particularly activated and sterically accessible for substitution.

The general reaction can be visualized as the sequential addition of two bromine atoms to the benzanthrone core, typically facilitated by a catalyst and specific solvent conditions.

Caption: General pathway for the synthesis of this compound.

Evolution of Synthetic Methodologies: A Historical Perspective

The industrial synthesis of this compound has evolved significantly over the past century. Early methods relied on harsh conditions and organic solvents, while later innovations focused on improving efficiency and reducing environmental impact.

Early 20th Century: Bromination in Inert Organic Solvents

The pioneering methods for producing brominated benzanthrones involved the use of high-boiling, inert organic solvents. These solvents served to dissolve the benzanthrone and facilitate the reaction with elemental bromine.

-

Glacial Acetic Acid & Nitrobenzene: German patents from the early 1900s describe the bromination of benzanthrone in solvents like glacial acetic acid or nitrobenzene.[3] While effective, these processes were plagued by significant drawbacks. The recovery and regeneration of the solvent from the mother liquor were complex and costly, rendering the methods uneconomical for large-scale production.[3]

-

Catalysis with Iodine and Sulfuryl Chloride: A 1938 patent detailed a process using nitrobenzene as a solvent but introduced sulfuryl chloride and an iodine catalyst.[4] The sulfuryl chloride's role was likely to facilitate the generation of the electrophilic bromine species. This method represented a step towards more controlled and efficient bromination.

Representative Protocol (based on US Patent 2,180,835):

-

Suspend 230 parts of benzanthrone in 600 parts of nitrobenzene containing 1 part of iodine.

-

Add 80 parts of bromine to the suspension and stir for 2 hours at ambient temperature.

-

Add 135 parts of sulfuryl chloride and continue stirring for 18 hours.

-

Gradually warm the mixture to 55°C and hold for 2 hours to complete the bromination.

-

Cool the mixture to 20-25°C and filter the product.

-

The resulting cake, containing dibromobenzanthrone, is worked up by steaming or washing with alcohol and drying.[4]

Caption: Typical workflow for bromination in an inert organic solvent.

Mid-20th Century: Alternative Media and Improved Control

Recognizing the limitations of organic solvents, chemists explored alternative reaction media to improve the process economics and safety.

-

Chlorosulfonic Acid: A method disclosed in German Patent 595,461 utilized chlorosulfonic acid as the reaction medium, often in the presence of sulfur.[3] However, this process had its own significant drawback: the final product was often contaminated with sulfur, requiring extensive purification.[3]

-

Aqueous Bromination: A major advancement was the development of bromination processes in water. This approach eliminated the need for expensive and hazardous organic solvents. One such method involved heating finely divided benzanthrone in an aqueous mixture of dilute hydrochloric acid and bromine.[3] To improve bromine utilization, oxidizing agents like sodium hypochlorite were added to convert the hydrogen bromide byproduct back into bromine.[3] Other patents describe carrying out the reaction in a dispersion of water and a water-immiscible organic liquid, which offered better control over the reaction.[5]

| Method | Solvent/Medium | Catalyst/Reagent | Key Advantages | Key Disadvantages | Reference |

| Early Organic | Nitrobenzene, Glacial Acetic Acid | None / Iodine | Effective dissolution of starting material | Expensive, difficult solvent recovery, environmental concerns | [3][4] |

| Acidic Medium | Chlorosulfonic Acid | Sulfur | Avoids organic solvents | Product contamination with sulfur, harsh conditions | [3] |

| Aqueous Medium | Water / Water-Organic Dispersion | Oxidizing Agents (e.g., NaOCl) | Economical, environmentally friendlier, no solvent recovery | Requires finely divided benzanthrone, potential for side reactions | [3][5] |

Table 1. Comparison of Historical Synthesis Methods for Brominated Benzanthrones.

Post-Synthesis Utility: this compound as a Precursor

The primary value of this compound lies in the reactivity of its carbon-bromine bonds. The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This is the cornerstone of its use in creating a diverse palette of vat dyes.

A critical reaction in this context is the Ullmann Condensation . This copper-catalyzed cross-coupling reaction is used to form new carbon-oxygen (ether), carbon-nitrogen (amine), or carbon-sulfur (thioether) bonds.[6][7] Historically, these reactions required high temperatures (often over 200°C) and stoichiometric amounts of copper powder in high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone.[6]

For instance, heterocyclic derivatives with fluorescent properties have been synthesized via the nucleophilic substitution of the bromine atoms in this compound.[8][9] This highlights the molecule's role not just in traditional dyes but also in the development of advanced functional materials.

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. US4146547A - Manufacture of Bz-1-bromobenzanthrone - Google Patents [patents.google.com]

- 4. US2180835A - Bromination of benzanthrone - Google Patents [patents.google.com]

- 5. US2563663A - Benzanthrone halogenation - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Use of 3,9-Dibromobenzanthrone in the Synthesis of Advanced Fluorescent Probes

Introduction: The Benzanthrone Core as a Privileged Scaffold for Fluorescence Sensing

In the landscape of fluorescent probe development, the benzanthrone core stands out as a robust and versatile scaffold. Its rigid, planar, and extended π-conjugated system provides the foundation for fluorophores with high quantum yields, exceptional photostability, and environmentally sensitive emission profiles.[1][2] Among the various benzanthrone precursors, 3,9-Dibromobenzanthrone offers a unique strategic advantage for the synthesis of sophisticated fluorescent probes. The two bromine atoms at the C-3 and C-9 positions serve as versatile synthetic handles, allowing for sequential and directed functionalization. This disubstitution pattern is key to creating molecules with pronounced intramolecular charge transfer (ICT) characteristics, which are often the basis for probes that can sense changes in their local environment, such as polarity, viscosity, or the presence of specific analytes.[1][3]

The electron-withdrawing nature of the carbonyl group at the C-7 position and the ability to introduce electron-donating groups at the C-3 position and other modulating groups at the C-9 position allow for the fine-tuning of the probe's photophysical properties.[2][4] This guide provides a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of advanced fluorescent probes via modern cross-coupling methodologies.

Core Synthetic Strategies: Functionalization of the this compound Scaffold

The reactivity of the C-Br bonds in this compound opens up a plethora of synthetic possibilities. The two primary strategies for its functionalization are palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles and the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.

The Rationale Behind the Choice of Cross-Coupling Reactions

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, a common linkage in fluorescent probes.[5] It allows for the introduction of a wide range of primary and secondary amines at the 3 and/or 9 positions of the benzanthrone core. This is particularly useful for creating probes with donor-acceptor architectures, where the introduced amino group acts as the electron donor. The reaction conditions are generally mild and tolerate a wide range of functional groups.

-

Suzuki-Miyaura Coupling: This reaction is indispensable for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents.[6] By attaching different aromatic moieties, one can extend the π-conjugation of the benzanthrone core, leading to red-shifted absorption and emission profiles. This is a key strategy for developing probes that operate in the longer wavelength region, which is advantageous for biological imaging applications to minimize autofluorescence and enhance tissue penetration.

The ability to perform these reactions sequentially, by leveraging potential differences in reactivity between the C-3 and C-9 positions, allows for the creation of asymmetric probes with highly tailored properties.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of a hypothetical advanced fluorescent probe from this compound. The protocols are designed to be "self-validating" by including guidance on the characterization of the products at each stage.

Protocol 1: Synthesis of a 3-Amino-9-Arylbenzanthrone Derivative

This protocol details a two-step synthesis involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a 3-amino-9-arylbenzanthrone probe.

Part 1: Buchwald-Hartwig Amination of this compound

-

Objective: To selectively introduce an amino group at one of the bromine positions. The C-3 position is often more reactive towards nucleophilic substitution.

-

Materials:

-

This compound

-

Morpholine (or other desired amine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the monosubstituted product.

-

-

Self-Validation/Characterization:

-

¹H NMR: Expect to see the disappearance of one of the aromatic proton signals in the dibromo starting material and the appearance of new signals corresponding to the morpholine protons.

-